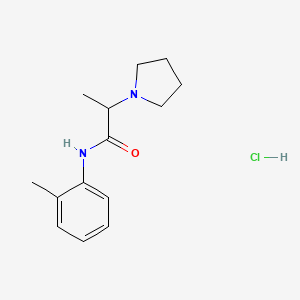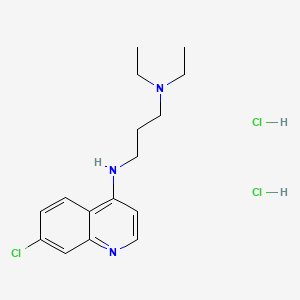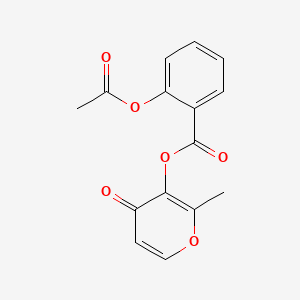
アスパラトーン
概要
科学的研究の応用
Aspalatone has a wide range of scientific research applications:
Chemistry: Aspalatone is studied for its unique chemical properties and potential as a precursor for other compounds.
Medicine: Aspalatone is primarily used as an antithrombotic agent with antioxidative and antiplatelet potential.
作用機序
アスパラトンは、いくつかのメカニズムを通じてその効果を発揮します。
将来の方向性
生化学分析
Biochemical Properties
Aspalatone plays a significant role in biochemical reactions, primarily as an antiplatelet agent. It inhibits platelet aggregation with an IC50 of 180 µM . Aspalatone interacts with various biomolecules, including enzymes and proteins involved in the coagulation cascade. It inhibits the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of thromboxane A2, a potent promoter of platelet aggregation . Additionally, Aspalatone exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress .
Cellular Effects
Aspalatone influences various cellular processes, particularly in endothelial cells and neurons. In endothelial cells, Aspalatone prevents lipid peroxidation, migration, and tube formation induced by vascular endothelial growth factor (VEGF) . This suggests its potential role in inhibiting angiogenesis and maintaining vascular integrity. In neurons, Aspalatone has been shown to attenuate neurotoxicity induced by kainic acid, indicating its neuroprotective effects . Aspalatone modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of Aspalatone involves its interaction with various biomolecules. Aspalatone binds to COX enzymes, inhibiting their activity and subsequently reducing the synthesis of thromboxane A2 . This inhibition leads to decreased platelet aggregation and prolonged bleeding time. Aspalatone also exerts antioxidant effects by scavenging ROS and upregulating the expression of antioxidant enzymes . These actions help mitigate oxidative damage and protect cells from stress-induced apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aspalatone have been observed to change over time. Aspalatone is relatively stable under standard storage conditions, with a stability of up to four years . Over time, Aspalatone continues to exhibit its antiplatelet and antioxidant effects, although its efficacy may decrease with prolonged exposure to environmental factors. Long-term studies have shown that Aspalatone maintains its protective effects against oxidative stress and neurotoxicity in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Aspalatone vary with different dosages in animal models. At a minimal effective dose of 24 mg/kg, Aspalatone significantly prolongs bleeding time and exhibits antioxidant and neuroprotective effects . Higher doses of Aspalatone may lead to toxic or adverse effects, including gastrointestinal irritation and ulceration . It is crucial to determine the optimal dosage to balance therapeutic efficacy and safety in animal studies.
Metabolic Pathways
Aspalatone is involved in various metabolic pathways, primarily related to its antiplatelet and antioxidant activities. It interacts with COX enzymes, inhibiting the synthesis of thromboxane A2 and reducing platelet aggregation . Aspalatone also affects metabolic flux by modulating the levels of ROS and enhancing the activity of antioxidant enzymes . These interactions contribute to its overall protective effects against oxidative stress and inflammation.
Transport and Distribution
Aspalatone is transported and distributed within cells and tissues through various mechanisms. It is absorbed orally and distributed systemically, reaching target tissues such as the endothelium and neurons . Aspalatone interacts with transporters and binding proteins that facilitate its uptake and localization within cells. Its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
Aspalatone’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial integrity . Aspalatone may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in mitigating oxidative stress and inflammation .
準備方法
アスパラトンは、アセチルサリチル酸(アスピリン)とマルトールのエステル化によって合成されます . この反応は通常、エステル化プロセスを促進するために脱水剤を使用します。 アスパラトンの工業生産は同様の合成経路に従いますが、規模が大きいため、最終製品の純度と一貫性を確保できます .
化学反応の分析
アスパラトンは、次のようなさまざまな化学反応を起こします。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により酸化代謝物が生成され、置換反応によりさまざまなエステル誘導体が生成される可能性があります .
科学研究での応用
アスパラトンは、さまざまな科学研究で応用されています。
化学: アスパラトンは、その独自の化学特性と他の化合物の前駆体としての可能性について研究されています.
生物学: 研究では、アスパラトンが細胞遊走、管形成、脂質過酸化を阻害することにより、内皮機能不全を予防できることが示されています.
医学: アスパラトンは、主に抗酸化作用と抗血小板作用を有する抗血栓剤として使用されます。
工業: アスパラトンの抗酸化特性は、食品やその他の腐敗しやすい商品の保存など、さまざまな産業用途に利用できる可能性があります.
類似化合物との比較
アスパラトンは、抗酸化、抗血小板、抗炎症作用を組み合わせているため、他の類似化合物とは異なります . 類似化合物には、次のものがあります。
アスピリン(アセチルサリチル酸): アスピリンも抗血小板作用と抗炎症作用がありますが、アスパラトンに見られる抗酸化作用はありません.
マルトール: マルトールは抗酸化剤ですが、アスパラトンに見られる抗血小板作用と抗炎症作用はありません.
サリチルマルトール: アスパラトンの代謝産物であるサリチルマルトールは、抗酸化作用の一部を共有していますが、抗血栓剤としては効果が劣ります.
アスパラトンの独自の特性の組み合わせは、科学研究と臨床応用の両方において、貴重な化合物となっています。
特性
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-9-14(12(17)7-8-19-9)21-15(18)11-5-3-4-6-13(11)20-10(2)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBIZYPCGNCWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163638 | |
| Record name | Aspalatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147249-33-0 | |
| Record name | Aspalatone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147249330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspalatone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPALATONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A233M007P0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


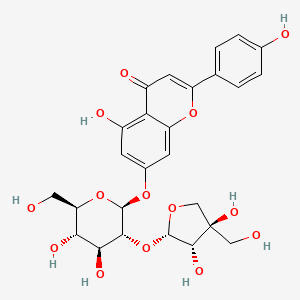

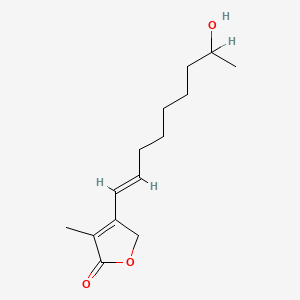
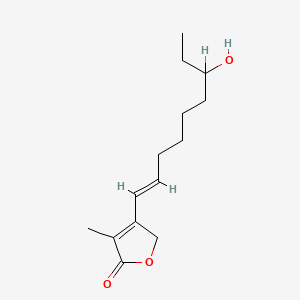
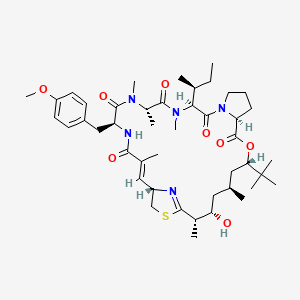
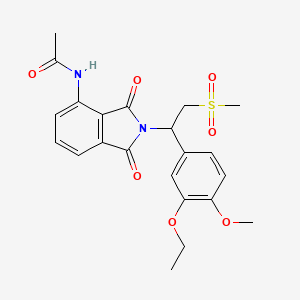


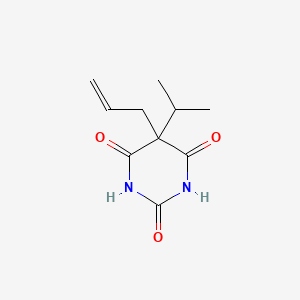

![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)

